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molecular formula C15H16N2O B112830 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 601514-62-9

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No. B112830
M. Wt: 240.3 g/mol
InChI Key: RGSOMLGEDNNJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216964B2

Procedure details

Phosphorous oxybromide (7.5 g, 26 mmol) is added portion wise to a suspension of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (1.6 g, 6.7 mmol) in anisole (20 mL) and acetonitrile (10 mL). The reaction mixture is stirred under reflux for 4 hours. The cooled mixture is poured onto ice and diluted with dichloromethane. The mixture is slowly neutralized using saturated sodium bicarbonate solution. The aqueous phase is extracted with dichloromethane three times. The organic phase are combined and washed with brine, dried over Na2SO4 and taken to dryness by rotary evaporation. The crude product as purified by column chromatography on silica gel to afford 2-benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine as a white solid. MS m/z 303.1 (M+1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[CH2:6]([N:13]1[CH2:22][CH2:21][C:20]2[C:19](=O)[NH:18][CH:17]=[CH:16][C:15]=2[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)(O)[O-].[Na+]>C1(OC)C=CC=CC=1.C(#N)C.ClCCl>[CH2:6]([N:13]1[CH2:22][CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[N:18][C:19]=2[Br:3])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=CNC(C2CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The cooled mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane three times
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
taken to dryness by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product as purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=NC(=C2CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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